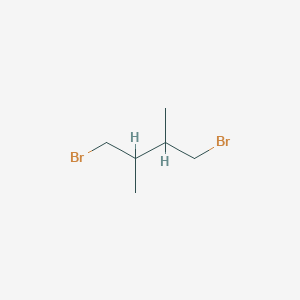![molecular formula C13H16N2O3 B14643937 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine CAS No. 52488-02-5](/img/structure/B14643937.png)
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines can yield oxazine derivatives . Another method includes the cyclization of hydrazones using triphosgene in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free conditions and the use of green chemistry principles are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Applications De Recherche Scientifique
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine include other oxazine derivatives such as:
- 1,3-Benzoxazine
- 1,3-Dioxazine
- 1,3-Oxazinone
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines the nitrophenyl group with the octahydrocyclopenta[e][1,3]oxazine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propriétés
Numéro CAS |
52488-02-5 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[e][1,3]oxazine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)11-6-4-9(5-7-11)13-14-8-10-2-1-3-12(10)18-13/h4-7,10,12-14H,1-3,8H2 |
Clé InChI |
IHDCMOCWCOXDHU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNC(OC2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


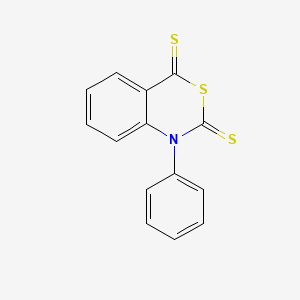


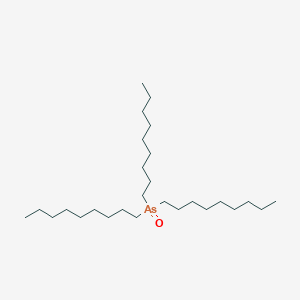
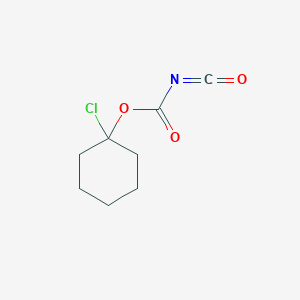
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)



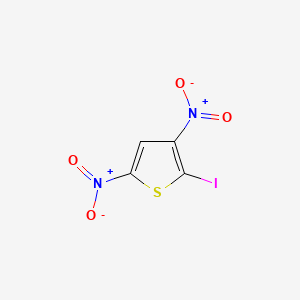
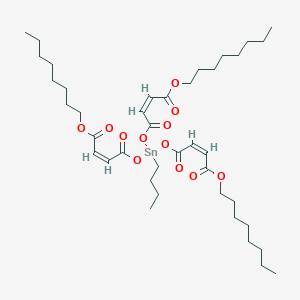
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
